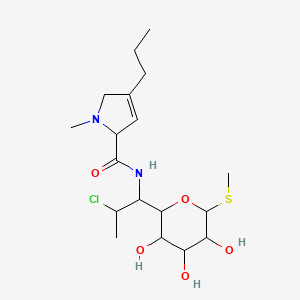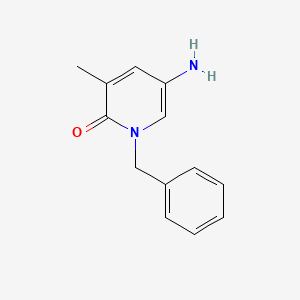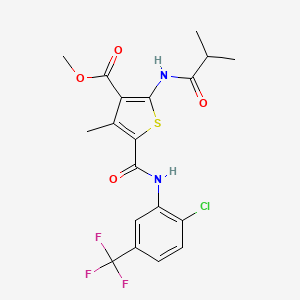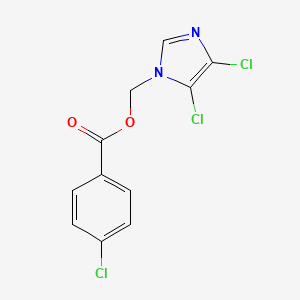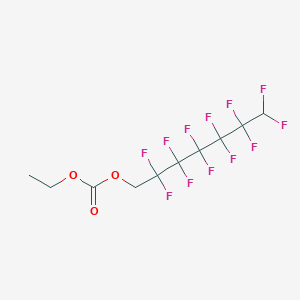
9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The specific synthetic route for “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” would likely involve the following steps:
Glycosylation: The attachment of the sugar moiety (2-deoxy-2-fluoro-beta-D-arabinofuranosyl) to the purine base (9H-Purin-6-amine).
Fluorination: Introduction of the fluorine atoms at specific positions on the sugar and purine base.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Addition of hydrogen atoms to double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sugar moiety may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups to the purine base.
Scientific Research Applications
Nucleoside analogs like “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on cellular processes and DNA/RNA synthesis.
Medicine: Investigated as potential antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA during replication or transcription. This can lead to:
Chain termination: The analog prevents further elongation of the nucleic acid chain.
Mutagenesis: The analog induces mutations in the genetic material.
Enzyme inhibition: The analog inhibits enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine (F-ara-A): Another fluorinated nucleoside analog with antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine (F-ara-C): Used in the treatment of certain cancers.
Uniqueness
“9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” may have unique properties due to the specific positioning of the fluorine atoms, which can influence its biological activity and stability.
Properties
Molecular Formula |
C10H11F2N5O3 |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16) |
InChI Key |
OOSVZNYQTCFEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
